

Basic characteristics and properties of Ddr-trk-1

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Compound of Interest

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An In-depth Technical Guide on the Core Targets of **Ddr-trk-1**: The DDR and Trk Kinase Families

Introduction

The term "**Ddr-trk-1**" refers to a synthetic chemical probe, a potent inhibitor that dually targets two important families of receptor tyrosine kinases (RTKs): the Discoidin Domain Receptors (DDR) and the Tropomyosin Receptor Kinases (Trks).[1] This guide provides a comprehensive technical overview of these two kinase families, which are the core biological targets of **Ddr-trk-1**. Understanding the characteristics and properties of DDR and Trk kinases is crucial for researchers, scientists, and drug development professionals working in oncology, neuroscience, and fibrotic diseases.

Section 1: Discoidin Domain Receptors (DDRs) Core Characteristics and Properties

The Discoidin Domain Receptor family consists of two members, DDR1 and DDR2.[1] They are unique among RTKs as they are activated by binding to various types of collagen in the extracellular matrix, rather than soluble growth factors.[1][2] This interaction triggers a delayed but sustained kinase activation.[3]

- **Structure:** DDRs are composed of an extracellular domain (ECD) containing a discoidin (DS) domain responsible for collagen binding, a transmembrane domain, and an intracellular domain with a juxtamembrane region and a tyrosine kinase domain.[2]

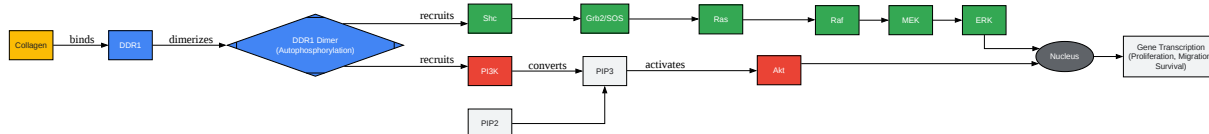
- Function: DDRs play significant roles in cell adhesion, migration, proliferation, differentiation, and extracellular matrix remodeling.[1][4]
- Pathological Relevance: Dysregulation of DDR signaling is implicated in numerous diseases, including fibrosis, atherosclerosis, and various cancers such as lung, breast, and ovarian cancer.[1][5] DDR1 overexpression, in particular, is often associated with poor prognosis in several cancers.[1][4][6]

Quantitative Data: DDRs

Parameter	DDR1	DDR2	Reference
Primary Ligands	Collagens I-VI, VIII	Fibrillar Collagens (e.g., I, III)	[3]
Binding Affinity (Kd) for Imatinib	1.9 nM	-	[5]
Cellular Inhibition (EC50) by Imatinib	21 nM	-	[5]
Inhibitor IC50 (Ponatinib)	9 nM	9 nM	[5]
Expression	Primarily in epithelial cells	Primarily in mesenchymal cells	[7]

DDR Signaling Pathway

Upon binding to fibrillar collagen, DDRs dimerize and undergo slow, sustained autophosphorylation on multiple tyrosine residues within the intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, including Shc, SHP-2, and the p85 subunit of PI3K.[2][3] Activation of DDRs can trigger several downstream pathways, such as the RAS/MAPK (ERK) and PI3K/Akt signaling cascades, which in turn regulate cellular functions like proliferation, survival, and migration.[3][8]



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DDR1 Signaling Pathway

Experimental Protocols: Collagen-Coated Bead Recruitment Assay

This assay visualizes the local recruitment and activation of DDR1 in response to collagen.[9]
[10]

1. Bead Coating: a. Wash latex beads with a suitable buffer (e.g., PBS). b. Incubate the beads with acid-soluble collagen I overnight at 4°C to allow for coating. c. Block any remaining non-specific binding sites on the beads with a blocking agent like BSA.
2. Cell Culture and Transfection: a. Seed cells (e.g., Cos-7) on coverslips in a 24-well plate. b. Transfect the cells with a plasmid expressing tagged DDR1 (e.g., DDR1b-FLAG) using a suitable transfection reagent.[9] c. Allow 24-48 hours for receptor expression.
3. Bead Incubation: a. Add the collagen-coated beads to the transfected cells. b. Incubate for various time points (e.g., 10 to 240 minutes) at 37°C to allow for receptor recruitment and activation.[9]
4. Immunofluorescence Staining: a. Fix the cells with paraformaldehyde. b. Permeabilize the cells with a detergent (e.g., Triton X-100). c. Block non-specific antibody binding. d. Incubate with a primary antibody against the DDR1 tag to label total receptor and a primary antibody against phosphorylated DDR1 (e.g., pY-513) to label activated receptor.[9] e. Wash and

incubate with fluorescently labeled secondary antibodies. f. Mount the coverslips on microscope slides.

5. Imaging and Analysis: a. Visualize the cells using a fluorescence microscope. b. Analyze the co-localization of DDR1 and phosphorylated DDR1 with the collagen-coated beads.

Section 2: Tropomyosin Receptor Kinases (Trks)

Core Characteristics and Properties

The Trk family comprises three receptors: TrkA, TrkB, and TrkC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[\[11\]](#)[\[12\]](#) They are critical for the development and function of the nervous system.[\[11\]](#)[\[12\]](#)

- **Structure:** Trk receptors are single-pass transmembrane proteins with an extracellular ligand-binding domain, a transmembrane region, and an intracellular tyrosine kinase domain.[\[12\]](#)
- **Ligands:** The primary ligands for Trk receptors are neurotrophins, a family of growth factors. The binding is specific: Nerve Growth Factor (NGF) binds to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) bind to TrkB, and Neurotrophin-3 (NT-3) binds to TrkC.[\[11\]](#)[\[13\]](#)
- **Function:** Trk signaling is essential for neuronal survival, differentiation, proliferation, axon and dendrite growth, and synaptic plasticity.[\[11\]](#)[\[14\]](#)
- **Pathological Relevance:** Dysregulation of Trk signaling is involved in neurological disorders. Furthermore, oncogenic fusions of NTRK genes with other genes lead to the expression of chimeric Trk proteins that are constitutively active, driving a variety of cancers, including lung, thyroid, and various sarcomas.[\[1\]](#)

Quantitative Data: Trks

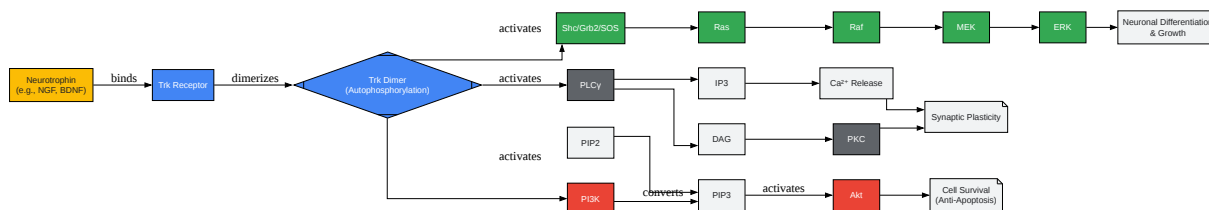
Parameter	TrkA	TrkB	TrkC	Reference
Primary Ligand(s)	NGF	BDNF, NT-4/5	NT-3	[13]
Ligand Binding Affinity (Kd)	High (pM to low nM range)	High (pM to low nM range)	High (pM to low nM range)	[11][15]
Expression	Nociceptive sensory neurons, cholinergic basal forebrain neurons	Neurons in CNS (hippocampus, cortex), visceral sensory neurons	Proprioceptive sensory neurons	[12][16]

Trk Signaling Pathway

Neurotrophin binding induces the dimerization of Trk receptors, leading to their autophosphorylation and the activation of the intracellular kinase domain.[11] Activated Trk receptors recruit and phosphorylate various intracellular signaling molecules, initiating three major downstream pathways:

- **Ras/MAPK Pathway:** Primarily involved in neuronal differentiation and growth.
- **PI3K/Akt Pathway:** Crucial for promoting cell survival and inhibiting apoptosis.
- **PLC γ Pathway:** Leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3), which modulate protein kinase C (PKC) activity and intracellular calcium levels, respectively.[11]

These pathways collectively regulate the diverse cellular responses mediated by neurotrophins.[11]



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Trk Signaling Pathways

Experimental Protocols: Neurite Outgrowth Assay

This assay quantifies the ability of a compound or growth factor to promote or inhibit the extension of neurites from cultured neurons.^{[17][18][19]}

1. Cell Plating: a. Coat the wells of a multi-well plate (e.g., 96-well) with an appropriate substrate to promote neuronal adhesion, such as Poly-L-Lysine followed by Laminin.^[17] b. Dissociate and plate a neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons at a suitable density. c. Allow cells to attach for several hours or overnight.
2. Compound Treatment: a. Prepare serial dilutions of the test compound (e.g., a Trk inhibitor or a neurotrophin). b. Replace the culture medium with medium containing the test compounds. Include appropriate positive (e.g., NGF) and negative (vehicle) controls. c. Incubate the cells for a defined period (e.g., 24-72 hours) to allow for neurite outgrowth.^[19]
3. Staining and Imaging: a. Fix the cells with paraformaldehyde. b. Permeabilize the cells. c. Stain the neurons with an antibody against a neuronal marker, such as β -III tubulin, to visualize the cell bodies and neurites.^[17] A nuclear counterstain (e.g., DAPI) is also used. d. Acquire images using a high-content imaging system.

4. Quantification and Analysis: a. Use automated image analysis software to quantify various parameters of neurite outgrowth. b. Key metrics include the number of neurites per cell, the average neurite length, the total neurite length per well, and the number of branch points. c. Plot dose-response curves to determine the efficacy of the test compounds.

Section 3: The Ddr-trk-1 Chemical Probe

Properties and Use

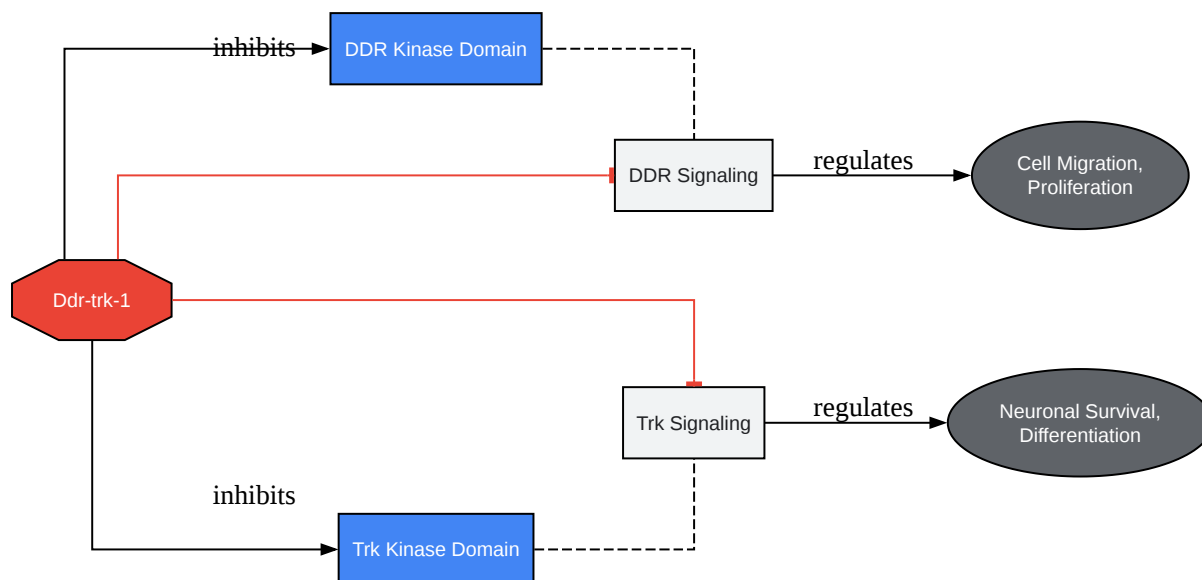
Ddr-trk-1 is a valuable research tool for investigating the roles of DDR and Trk kinases. It is a selective, cell-permeable small molecule inhibitor with good potency both in vitro and in vivo.^[1]^[20] Its dual specificity allows for the simultaneous inhibition of both kinase families. However, when studying specific biological effects, it is recommended to use this probe in parallel with more selective inhibitors for either DDRs (e.g., DDR1-IN-1) or Trks to dissect the individual contributions of each kinase family.^[1] A structurally similar but inactive compound, **DDR-TRK-1N**, is available as a negative control.^[1]

Quantitative Data: Ddr-trk-1 Inhibitory Activity

Target	IC50 (in vitro)	Cellular Potency (NanoBRET™ IC50)	Binding Affinity (Kd)	Reference
DDR1	9.4 nM	104 nM	-	^[20]
DDR2	-	175 nM	-	^[1]
TrkA	-	448 nM	-	^[1]
TrkB	-	142 nM	-	^[1]
Trk Family	18-100 nM	-	-	^[21]

Mechanism of Action of Ddr-trk-1

Ddr-trk-1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of both DDR and Trk receptors. This binding prevents the phosphorylation of the kinase and subsequent downstream signaling, thereby inhibiting the biological functions regulated by these receptors.



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Dual Inhibitory Action of **Ddr-trk-1**

Conclusion

The Discoidin Domain Receptors and Tropomyosin Receptor Kinases are critical signaling molecules involved in a wide array of physiological and pathological processes. Their importance in diseases ranging from cancer to fibrosis and neurological disorders makes them prime targets for therapeutic intervention. Chemical probes like **Ddr-trk-1** are indispensable tools for elucidating the complex biology of these kinases and for the initial stages of drug discovery, enabling researchers to probe the functional consequences of their inhibition. A thorough understanding of the core characteristics, signaling pathways, and experimental methodologies related to DDR and Trk kinases is fundamental for advancing research and developing novel therapies targeting these important receptor families.

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References

- 1. DDR-TRK-1 | Structural Genomics Consortium [thesgc.org]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin Domain Receptors: Unique Receptor Tyrosine Kinases in Collagen-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discoidin domain receptor 1 is a potential target correlated with tumor invasion and immune infiltration in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New functions of DDR1 collagen receptor in tumor dormancy, immune exclusion and therapeutic resistance [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads [bio-protocol.org]
- 10. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads [en.bio-protocol.org]
- 11. Trk receptor - Wikipedia [en.wikipedia.org]
- 12. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 15. jneurosci.org [jneurosci.org]
- 16. TrkA Expression in the CNS: Evidence for the Existence of Several Novel NGF-Responsive CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Neurite Outgrowth Assays [sigmaaldrich.com]
- 19. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. medchemexpress.com [medchemexpress.com]

- 21. DDR-TRK-1 | DDR1 inhibitor | Probechem Biochemicals [probechem.com]
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